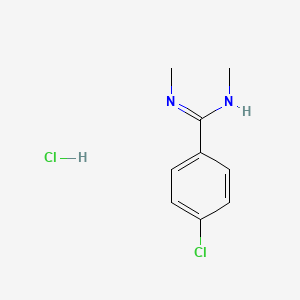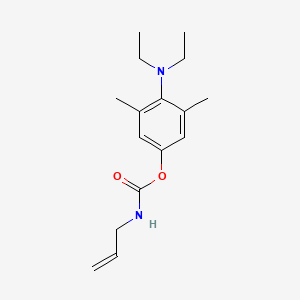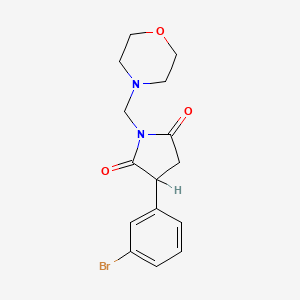
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a dichloromethyl group, a nitro group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5-nitropyridine-3-carboxamide typically involves multiple steps One common method starts with the nitration of pyridine derivatives to introduce the nitro groupThe final step involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions include amino derivatives, methyl derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloromethyl group can also participate in reactions that modify the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines
- Dichloromethane
Uniqueness
2-(Dichloromethyl)-5-nitropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
59290-77-6 |
|---|---|
Molecular Formula |
C7H5Cl2N3O3 |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-(dichloromethyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H5Cl2N3O3/c8-6(9)5-4(7(10)13)1-3(2-11-5)12(14)15/h1-2,6H,(H2,10,13) |
InChI Key |
CMZBLVWNIABVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


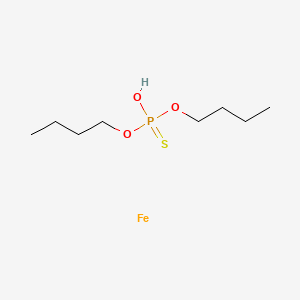
![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
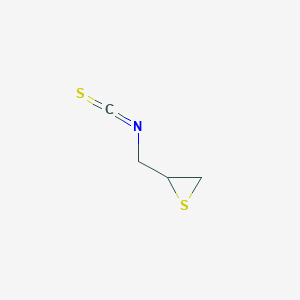

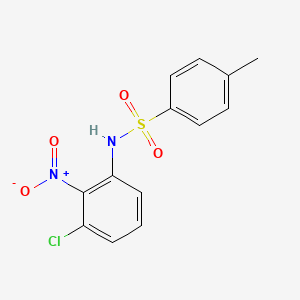
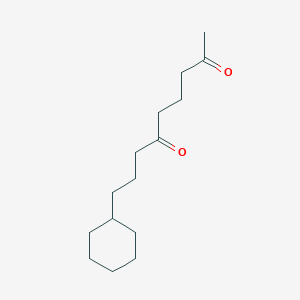
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
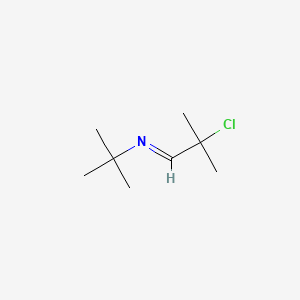
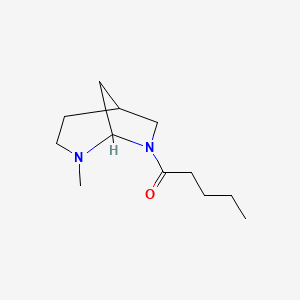
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
